molecular formula C13H19N B13312143 N-(cyclopropylmethyl)-4-propylaniline

N-(cyclopropylmethyl)-4-propylaniline

Cat. No.: B13312143
M. Wt: 189.30 g/mol
InChI Key: GVEIWTLAIIUVKP-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-propylaniline is an organic compound that belongs to the class of aniline derivatives This compound features a cyclopropylmethyl group attached to the nitrogen atom and a propyl group attached to the para position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-propylaniline typically involves the reaction of 4-propylaniline with cyclopropyl formaldehyde in the presence of a metal catalyst. This reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-propylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, and halogens.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the substituent introduced.

Scientific Research Applications

N-(cyclopropylmethyl)-4-propylaniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-propylaniline involves its interaction with specific molecular targets. For example, it can undergo single-electron transfer oxidation, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-N-methylaniline: Similar in structure but with a methyl group instead of a propyl group.

    4-propylaniline: Lacks the cyclopropylmethyl group.

    N-cyclopropylmethyl-4-methylaniline: Similar but with a methyl group on the aromatic ring instead of a propyl group.

Uniqueness

N-(cyclopropylmethyl)-4-propylaniline is unique due to the presence of both the cyclopropylmethyl and propyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-(cyclopropylmethyl)-4-propylaniline

InChI

InChI=1S/C13H19N/c1-2-3-11-6-8-13(9-7-11)14-10-12-4-5-12/h6-9,12,14H,2-5,10H2,1H3

InChI Key

GVEIWTLAIIUVKP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)NCC2CC2

Origin of Product

United States

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